molecular formula C14H14N2O2 B8251625 3-(benzyloxy)-N-methylpyridine-2-carboxamide

3-(benzyloxy)-N-methylpyridine-2-carboxamide

Cat. No.: B8251625
M. Wt: 242.27 g/mol
InChI Key: WJSJQULKFDPERR-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom, a phenylmethoxy group attached to the third carbon of the pyridine ring, and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypyridine, benzyl bromide, and methylamine.

    Formation of Phenylmethoxypyridine: The first step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base, such as potassium carbonate, to form 3-phenylmethoxypyridine.

    Methylation: The next step is the methylation of the nitrogen atom in the pyridine ring using methyl iodide or methyl sulfate.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the methylated product with an appropriate amide-forming reagent, such as acyl chloride or anhydride, under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the reactions and improve product isolation.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(benzyloxy)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(benzyloxy)-N-methylpyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological responses.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: It can influence signal transduction pathways, altering cellular communication and responses.

Comparison with Similar Compounds

3-(benzyloxy)-N-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:

Uniqueness:

    Structural Features: The presence of the phenylmethoxy group at the third position and the carboxamide group at the second position makes this compound unique.

    Its unique structure contributes to its distinct pharmacological and industrial applications.

Properties

IUPAC Name

N-methyl-3-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15-14(17)13-12(8-5-9-16-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSJQULKFDPERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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